molecular formula C12H17Cl2NO B1432168 [2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride CAS No. 1417566-96-1

[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride

Cat. No.: B1432168
CAS No.: 1417566-96-1
M. Wt: 262.17 g/mol
InChI Key: KIMAJTBBKNYYCU-UHFFFAOYSA-N
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Description

[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride: is a synthetic organic compound characterized by the presence of a chloro-substituted phenoxy group attached to a cyclopropylethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-3-methylphenol with an appropriate halogenated cyclopropane derivative under basic conditions to form the phenoxy intermediate.

    Amination: The phenoxy intermediate is then subjected to nucleophilic substitution with an amine source, such as cyclopropylamine, under controlled conditions to yield the desired amine.

    Hydrochloride Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding alcohols or carboxylic acids.

    Reduction: Reduction reactions can target the chloro group, potentially converting it to a hydrogen atom or other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles like sodium methoxide or amines can be used under basic or neutral conditions.

Major Products:

    Oxidation: Formation of 4-chloro-3-methylphenoxyacetic acid.

    Reduction: Formation of 4-methylphenoxycyclopropylethylamine.

    Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of certain transformations.

    Polymer Science: It can be incorporated into polymer backbones to impart specific properties such as increased thermal stability.

Biology and Medicine:

    Pharmacology: The compound has potential as a pharmacophore in the development of new therapeutic agents, particularly those targeting neurological pathways.

    Biochemical Research: It can be used as a probe to study enzyme-substrate interactions and receptor binding.

Industry:

    Material Science: The compound can be used in the synthesis of advanced materials with specific electronic or optical properties.

    Agriculture: It may serve as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which [2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride exerts its effects involves interaction with specific molecular targets. For instance, in medicinal applications, it may bind to receptors or enzymes, modulating their activity. The cyclopropyl group can enhance binding affinity and selectivity, while the phenoxy group can interact with hydrophobic pockets within the target site.

Comparison with Similar Compounds

    [2-(4-Chloro-3-methylphenoxy)-1-ethylamine hydrochloride]: Similar structure but lacks the cyclopropyl group, which may affect its binding properties and reactivity.

    [2-(4-Chloro-3-methylphenoxy)-1-cyclopropylmethanol]: Contains a hydroxyl group instead of an amine, leading to different chemical behavior and applications.

Uniqueness: The presence of both the cyclopropyl and phenoxy groups in [2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride imparts unique steric and electronic properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and its potential in diverse fields highlight its significance.

Properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-1-cyclopropylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO.ClH/c1-8-6-10(4-5-11(8)13)15-7-12(14)9-2-3-9;/h4-6,9,12H,2-3,7,14H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIMAJTBBKNYYCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(C2CC2)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride
Reactant of Route 2
[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride
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[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride
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[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride
Reactant of Route 5
[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride
Reactant of Route 6
Reactant of Route 6
[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]-amine hydrochloride

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